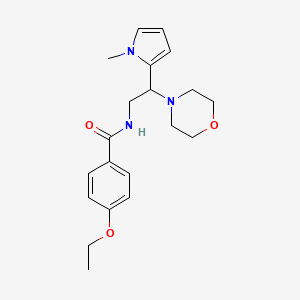
2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is an intriguing organic compound combining a diverse array of functional groups, including furan, pyrazole, sulfonamide, and phenoxyacetamide moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves multiple steps:
Preparation of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole through a cyclization reaction of furfural and a suitable dicarbonyl compound.
N-alkylation of the pyrazole ring with a bromoethyl sulfonamide.
Coupling of the resulting N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfonamide with phenoxyacetic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI/HOBt.
Industrial Production Methods: While detailed industrial processes might vary, large-scale production would likely optimize the above steps, incorporating efficient reaction conditions and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: The furan ring can undergo oxidative cleavage under strong oxidative conditions.
Reduction: Nitro or azide derivatives can be reduced to amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents such as KMnO₄ or O₃.
Reducing agents like H₂/Pd or LiAlH₄.
Nucleophiles such as alkoxides or thiolates for substitution reactions.
Major Products:
Oxidative cleavage can yield carbonyl compounds from the furan ring.
Reduction can produce various amines.
Substitution reactions yield derivatives based on the nucleophile used.
科学的研究の応用
2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is explored for:
Chemistry: Its structural motifs are useful in synthesizing more complex organic compounds and studying reaction mechanisms.
Biology: It may have potential biological activity due to its structural similarity to bioactive compounds.
Medicine: Analogues could be investigated for pharmacological effects, such as anti-inflammatory or antimicrobial properties.
Industry: Its unique structure could be exploited in designing novel materials with specific properties.
作用機序
Mechanism: The mechanism by which this compound exerts its effects can vary. For example:
As an inhibitor, it might interact with specific enzymes, altering their function.
As a binding agent, it may interact with receptors, initiating or blocking signaling pathways.
Molecular Targets and Pathways: The compound’s sulfamoyl and pyrazole groups suggest potential interactions with proteins that have sulfonamide-binding or hydrogen-bonding sites. Pathway modulation would depend on the biological target.
類似化合物との比較
Other sulfonamides like sulfamethoxazole.
Pyrazole derivatives such as celecoxib (a COX-2 inhibitor).
Phenoxyacetamides like 2,4-D (a herbicide).
Each of these compounds exhibits specific chemical or biological properties, but 2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide's combination of functional groups might offer unique reactivity and applications.
Hope that helps with your research! What's next on your list?
特性
IUPAC Name |
2-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-13-19(17-4-3-11-27-17)14(2)23(22-13)10-9-21-29(25,26)16-7-5-15(6-8-16)28-12-18(20)24/h3-8,11,21H,9-10,12H2,1-2H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZALPIIQLSSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540410.png)
![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2540414.png)

![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)
![6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2540418.png)

![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)


![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)
